Physicochemical characteristics of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Physicochemical characteristics of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Physicochemical Characteristics of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical characteristics of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry. The unique structural combination of a 1,2,4-triazole core, a cyclopropyl moiety, and a reactive thiol group imparts a range of properties that are of interest for the development of novel therapeutic agents.[1][2][3] This document outlines the synthesis, structural elucidation, and key physicochemical parameters of this molecule, offering both theoretical insights and practical methodologies for its characterization.
Molecular Structure and Chemical Identity
5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a distinct molecule featuring a five-membered triazole ring substituted with a cyclopropyl group at the 5-position, an ethyl group at the 4-position, and a thiol group at the 3-position. The molecular formula of the compound is C₇H₁₁N₃S, and its molecular weight is 169.25 g/mol .
The presence of the thiol group allows the molecule to exist in two tautomeric forms: the thiol and the thione form.[3][4] This tautomerism is a critical aspect of its chemistry, influencing its reactivity, hydrogen bonding capacity, and interactions with biological targets.[4] The 1H-1,2,4-triazole tautomer is generally more stable.[4]
Table 1: Chemical Identity of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
| Parameter | Value |
| IUPAC Name | 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C₇H₁₁N₃S |
| Molecular Weight | 169.25 g/mol |
| CAS Number | 443918-29-4 |
Synthesis Pathway
The synthesis of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically follows a well-established route for 1,2,4-triazole-3-thiol derivatives, which involves the cyclization of a substituted thiosemicarbazide.[1][5] The following diagram illustrates a plausible synthetic pathway.
Caption: Plausible synthesis route for 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocol for Synthesis:
This protocol is a representative method based on established procedures for analogous compounds.[5]
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Step 1: Synthesis of 1-(Cyclopropanecarbonyl)-4-ethylthiosemicarbazide.
-
To a solution of ethyl isothiocyanate in a suitable solvent (e.g., ethanol), an equimolar amount of cyclopropanecarbohydrazide is added.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
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The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to yield the thiosemicarbazide intermediate.
-
-
Step 2: Cyclization to 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
-
The 1-(cyclopropanecarbonyl)-4-ethylthiosemicarbazide is dissolved in an aqueous alkaline solution (e.g., 2M KOH).[5]
-
The mixture is heated to reflux for several hours.[5]
-
After cooling to room temperature, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 6.[5]
-
The precipitated product is filtered, washed with water, and dried.[5]
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for purification.[6]
-
Structural Elucidation and Spectroscopic Data
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the ethyl and cyclopropyl protons. A characteristic broad singlet in the downfield region (typically 13-14 ppm) is indicative of the SH proton of the triazole ring.[7]
-
¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the unique carbon atoms in the ethyl and cyclopropyl groups, as well as the two distinct carbon atoms of the triazole ring.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| -SH (Thiol) | ~13.5 (s, 1H) | - |
| -CH₂- (Ethyl) | ~4.0 (q, 2H) | ~40 |
| -CH₃ (Ethyl) | ~1.2 (t, 3H) | ~14 |
| -CH- (Cyclopropyl) | ~2.1 (m, 1H) | ~10 |
| -CH₂- (Cyclopropyl) | ~0.9 (m, 4H) | ~8 |
| C3 (Triazole) | - | ~165 (C=S) |
| C5 (Triazole) | - | ~150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (Cyclopropyl) | Stretching |
| ~2980-2850 | C-H (Ethyl) | Stretching |
| ~2600-2550 | S-H (Thiol) | Stretching[8] |
| ~1620 | C=N (Triazole) | Stretching |
| ~1300 | C=S (Thione form) | Stretching[6] |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (169.25 g/mol ).[9]
Core Physicochemical Properties
Understanding the physicochemical properties of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is crucial for its application in drug development, particularly for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Solubility in aqueous and organic media affects the compound's bioavailability and formulation possibilities.
-
Aqueous Solubility: The presence of the thiol and triazole nitrogen atoms can contribute to hydrogen bonding, but the ethyl and cyclopropyl groups increase its lipophilicity. The estimated water solubility is approximately 0.1 mg/mL.
-
Organic Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Experimental Protocol for Solubility Determination:
-
Equilibrium Solubility Method:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Lipophilicity (Log P)
The partition coefficient (Log P) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.
-
Predicted Log P: The predicted octanol-water partition coefficient (Log P) for this compound is approximately 2.8. This suggests a moderate level of lipophilicity.
Acidity (pKa)
The pKa of the thiol group is important for understanding the ionization state of the molecule at physiological pH, which influences its receptor binding and solubility.
-
Expected pKa: The thiol group in 1,2,4-triazole-3-thiols is acidic. The pKa is expected to be in the range of 6-8, making it partially ionized at physiological pH.
Thermal Stability
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and decomposition temperature of the compound.
-
Expected Behavior: As a crystalline solid, the compound is expected to exhibit a sharp melting point. The TGA curve would indicate the temperature at which the compound begins to decompose.
Biological and Pharmacological Context
Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][3] The specific combination of the cyclopropyl and ethyl substituents on the 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol scaffold makes it a promising candidate for further investigation in these areas.[2] For instance, it has shown potential as an antimicrobial agent against pathogens like Staphylococcus aureus and Escherichia coli.[2]
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol.
Caption: Workflow for the synthesis and characterization of the target molecule.
Conclusion
5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a molecule with significant potential in drug discovery, owing to its unique structural features. This guide has provided a comprehensive framework for its synthesis, structural elucidation, and the determination of its key physicochemical properties. The methodologies and expected data presented herein serve as a valuable resource for researchers working on the development of novel triazole-based therapeutic agents.
References
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]
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Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. (2018). ResearchGate. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. [Link]
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